molecular formula C7H4LiN3O2 B2526832 Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate CAS No. 2138523-42-7

Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B2526832
CAS No.: 2138523-42-7
M. Wt: 169.07
InChI Key: KUAAAPGEMKDQJL-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrazine derivatives, including Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate, often involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the iodine-catalyzed synthesis, which involves the reaction of an aryl aldehyde with 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide . This method is efficient and provides good yields at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives, while reduction could produce imidazo[1,2-a]pyrazine-2-carboxylate esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate is unique due to its specific lithium ion coordination, which can influence its reactivity and biological activity. The presence of the lithium ion can enhance the compound’s solubility and stability, making it a valuable scaffold for further drug development.

Properties

IUPAC Name

lithium;imidazo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.Li/c11-7(12)5-4-10-2-1-8-3-6(10)9-5;/h1-4H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAAAPGEMKDQJL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN2C=C(N=C2C=N1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138523-42-7
Record name lithium(1+) imidazo[1,2-a]pyrazine-2-carboxylate
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